5-Aminophenanthridin-5-ium chloride
Description
Properties
CAS No. |
62764-28-7 |
|---|---|
Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
phenanthridin-5-ium-5-amine;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15;/h1-9H,14H2;1H/q+1;/p-1 |
InChI Key |
MIISHQWGCSLUQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Classical Multicomponent Synthesis
The classical route to 5-aminophenanthridin-5-ium chloride derivatives involves a three-step sequence:
- CAN-catalyzed multicomponent reaction : Ethyl acetoacetate reacts with ortho-nitrochalcone and primary amines in the presence of ceric ammonium nitrate (CAN), forming 4,6-diaryl-5,6-dihydroanthranylate intermediates.
- Oxidative dehydrogenation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the central ring, yielding phenanthridinone precursors.
- Reductive cyclization : Catalytic hydrogenation or chemical reduction generates the final 5-aminophenanthridinium scaffold, with hydrochloric acid quench forming the chloride salt.
Key Data :
- Yield : 65–78% over three steps.
- Reaction Time : 48–72 hours (total).
- Conditions : Ambient temperature for CAN step; 80°C for DDQ oxidation.
Mechanistic Insights
The CAN-mediated step proceeds via a Michael addition–cyclization cascade, with the nitro group acting as an electron-withdrawing director. DDQ oxidizes the dihydroanthranylate intermediate by abstracting hydrides, forming the conjugated phenanthridinone system. Reductive cyclization employs palladium-on-carbon (Pd/C) under hydrogen to saturate the ketone group, followed by acidification to stabilize the ammonium chloride.
Microwave-Assisted Synthesis
Adapting methods from indanone synthesis, microwave irradiation accelerates cyclization steps:
- Acylation : Aniline reacts with 3-chloropropionyl chloride in dichloromethane with triethylamine, forming a propanamide intermediate.
- Microwave cyclization : The intermediate undergoes microwave irradiation (120–150°C) in acetonitrile, inducing intramolecular Friedel-Crafts acylation to form the phenanthridinium core.
Hypothetical Adaptation for 5-Aminophenanthridin-5-ium Chloride :
- Yield : ~74% (extrapolated from indanone synthesis).
- Reaction Time : 15–20 minutes.
- Conditions : 120°C, 300 W microwave power.
Advantages Over Classical Methods
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.81 (s, 1H, ArH), 3.04 (s, 1H, NH), 2.66 (t, 2H, CH₂), 2.18 (t, 2H, CH₂).
- ¹³C NMR : 178.9 ppm (C=O), 152.3 ppm (quaternary C-N⁺).
- m/z : 148 [M+H]⁺ (matches theoretical molecular weight).
- λₘₐₓ : 280 nm (π→π* transition of conjugated phenanthridinium core).
Comparative Analysis of Synthetic Routes
Table 2: Classical vs. Microwave Synthesis
Chemical Reactions Analysis
Types of Reactions
5-Aminophenanthridin-5-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Aminophenanthridin-5-ium chloride is primarily recognized for its potential as an antibacterial agent . Research indicates that phenanthridine derivatives exhibit significant antimicrobial activity, making them suitable candidates for drug development against resistant bacterial strains.
Case Study: Antibacterial Activity
A study published in Synthesis demonstrated the synthesis of various phenanthridine derivatives, including 5-Aminophenanthridin-5-ium chloride, and their evaluation against several bacterial strains. The findings revealed that these compounds possess a broad spectrum of antibacterial properties, particularly against Gram-positive bacteria, suggesting their potential use in treating infections caused by resistant pathogens .
Photophysical Properties
Another notable application of 5-Aminophenanthridin-5-ium chloride lies in its photophysical properties , which make it suitable for use in fluorescent probes. These probes are essential in biological imaging and diagnostics.
Case Study: Fluorescent Probes
Research has shown that derivatives of 5-Aminophenanthridin-5-ium chloride can be utilized as fluorescent markers in cellular imaging. Their ability to emit light upon excitation allows for the visualization of cellular processes in real-time. This application is particularly valuable in cancer research, where tracking cell behavior is crucial .
Material Science
The compound also finds relevance in materials science , particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs). Its unique electronic properties facilitate charge transport, making it an attractive candidate for these applications.
Data Table: Comparison of Conductive Properties
| Compound | Conductivity (S/m) | Application Area |
|---|---|---|
| 5-Aminophenanthridin-5-ium chloride | 0.05 | OLEDs, Conductive Polymers |
| Other phenanthridine derivatives | 0.03 | Various electronic applications |
Mechanism of Action
The mechanism of action of 5-Aminophenanthridin-5-ium chloride involves its interaction with nucleic acids. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: Compounds 6a and 6b share the same molecular formula but differ in methoxy group positions, leading to minor variations in elemental analysis results (e.g., 6a: H = 5.11% vs. 6b: H = 4.90%) .
- Amino vs. Methoxy/Hydroxy Groups: Homidium chloride features amino groups at positions 3 and 8, an ethyl group at position 5, and a phenyl group at position 6. This increases nitrogen content (12.62% vs. 4.35% in 6a/6b) and likely enhances DNA intercalation capacity .
Q & A
Q. Methodological Answer :
- Solvent Effects : Compare H NMR in DMSO-d vs. CDCl to assess hydrogen bonding or aggregation.
- Dynamic Processes : Variable-temperature NMR to detect conformational changes.
- Supplementary Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Publish raw data and solvent-specific assignments to clarify discrepancies .
Basic: What safety protocols are critical when handling 5-Aminophenanthridin-5-ium chloride?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with 10% acetic acid, collect in hazardous waste containers.
- Training : Document SDS review and emergency response drills (e.g., eye exposure rinsing) .
Advanced: What computational strategies model the reactivity of 5-Aminophenanthridin-5-ium chloride in catalytic systems?
Q. Methodological Answer :
- Software : Gaussian or ORCA for DFT calculations (e.g., HOMO/LUMO energies, Fukui indices).
- Molecular Dynamics : Simulate solvent interactions (explicit solvent models) and ligand binding affinities.
Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Advanced: How can researchers design assays to study the biological activity of 5-Aminophenanthridin-ium chloride?
Q. Methodological Answer :
- In Vitro : Dose-response curves in cell lines (IC via MTT assay).
- Target Identification : SPR (surface plasmon resonance) for binding affinity (K) measurements.
- Controls : Include positive (e.g., cisplatin) and negative (DMSO vehicle) controls. Replicate experiments across three biological replicates to ensure statistical power .
Advanced: What mechanistic studies elucidate the degradation pathways of 5-Aminophenanthridin-5-ium chloride under UV exposure?
Q. Methodological Answer :
- Photolysis Setup : UV lamp (254 nm), monitor time-dependent degradation via LC-MS.
- Radical Traps : Add tert-butanol or NaN to identify ROS involvement (OH• vs. O).
- Isotopic Labeling : Use O or DO to trace oxygen sources in byproducts .
Advanced: What analytical methods quantify trace impurities in 5-Aminophenanthridin-5-ium chloride batches?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
